molecular formula C9H9FO B2464273 1-(1-fluoroethenyl)-3-methoxybenzene CAS No. 335290-63-6

1-(1-fluoroethenyl)-3-methoxybenzene

Cat. No.: B2464273
CAS No.: 335290-63-6
M. Wt: 152.168
InChI Key: NKTKAOUCSLDFFI-UHFFFAOYSA-N
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Description

1-(1-Fluoroethenyl)-3-methoxybenzene is an organic compound characterized by the presence of a fluorine atom attached to an ethenyl group, which is further connected to a benzene ring substituted with a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-fluoroethenyl)-3-methoxybenzene typically involves the reaction of 3-methoxybenzaldehyde with a fluorinating agent under controlled conditions. One common method includes the use of diethylaminosulfur trifluoride (DAST) as the fluorinating agent. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of transition-metal catalysts can also enhance the efficiency of the fluorination process .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Fluoroethenyl)-3-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(1-Fluoroethenyl)-3-methoxybenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-fluoroethenyl)-3-methoxybenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(1-Fluoroethenyl)-4-methylbenzene
  • 1-bromo-3-(1-fluoroethenyl)benzene
  • 2-bromo-1-(1-fluoroethenyl)benzene

Comparison: 1-(1-Fluoroethenyl)-3-methoxybenzene is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, as well as distinct reactivity patterns in chemical reactions .

Properties

IUPAC Name

1-(1-fluoroethenyl)-3-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FO/c1-7(10)8-4-3-5-9(6-8)11-2/h3-6H,1H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKTKAOUCSLDFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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